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molecular formula C7H10O2 B1597417 2-(1-Cyclopentenyl) acetate CAS No. 20657-21-0

2-(1-Cyclopentenyl) acetate

Cat. No. B1597417
M. Wt: 126.15 g/mol
InChI Key: JMTLGVPTXJYPBX-UHFFFAOYSA-N
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Patent
US04156097

Procedure details

A solution of 1.80 g (0.014 mol) of 2-cyclopentenyl acetate in 3.80 g (0.12 mol) of methanol and 0.700 g of chlorobenzene (the internal standard for chromatographic analysis) was slowly passed through a jacketed column containing 20 ml of Dowex 1-X4 (an anion exchange resin of the quaternary ammonium type) in the hydroxide form in methanol. The column was maintained at 56° C. by refluxing acetone in the jacket. The resin was then rinsed with methanol, and the combined effluent and rinsings were analyzed by gas chromatography using a 6-ft. OV-17 column programmed from 80° to 220° C. The analysis showed that 2-cyclopentenol had been formed in 96% yield and essentially 100% efficiency. No by-products were observed.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.8 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]1[CH2:9][CH2:8][CH:7]=[CH:6]1)(=[O:3])[CH3:2].ClC1C=CC=CC=1.[OH-].CC(C)=O>CO>[C:1]([O:4][CH:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)OC1C=CCC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
3.8 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resin was then rinsed with methanol
CUSTOM
Type
CUSTOM
Details
programmed from 80° to 220° C
CUSTOM
Type
CUSTOM
Details
had been formed in 96% yield and essentially 100% efficiency

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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